Fmoc-Dap-OH
CAS No.: 181954-34-7
Cat. No.: VC21543327
Molecular Formula: C18H18N2O4
Molecular Weight: 326.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 181954-34-7 |
---|---|
Molecular Formula | C18H18N2O4 |
Molecular Weight | 326.3 g/mol |
IUPAC Name | (2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C18H18N2O4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22)/t16-/m0/s1 |
Standard InChI Key | HDSLKWZYHRLRRL-INIZCTEOSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C[NH3+])C(=O)[O-] |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN)C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C[NH3+])C(=O)[O-] |
Chemical Identity and Structure
Chemical Definition
Fmoc-Dap-OH, formally known as N-alpha-9-fluorenylmethyloxycarbonyl-L-2,3-diaminopropionic acid, is a protected amino acid derivative used extensively in solid-phase peptide synthesis. This compound features the standard Fmoc protecting group on the alpha-amino position, while leaving the side chain amino group unprotected for further modification . The compound represents a fundamental building block that allows for the incorporation of diaminopropionic acid residues into peptide chains with controlled regioselectivity.
Structural Characteristics
Fmoc-Dap-OH possesses several key structural elements that define its utility in peptide chemistry:
-
A chiral carbon center with L-configuration (S-stereochemistry)
-
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the alpha-amino function
-
An unprotected beta-amino group (side chain)
-
A carboxylic acid group for peptide bond formation
The presence of these functional groups allows for selective chemical transformations during peptide synthesis, making it a versatile intermediate for creating peptides with specialized functionalities.
Physical and Chemical Properties
The compound typically appears as a beige powder with specific spectroscopic characteristics. Infrared spectroscopy reveals characteristic absorption bands at 3297, 3037, 1724, 1686, 1631, 1575, 1533, 1491, 1448, 1409, 1324, 1248, 1068, and 735 cm⁻¹, which correspond to various functional groups present in the molecule . The proton NMR spectrum shows distinctive signals for the aromatic protons of the fluorenyl group at 7.89 ppm (doublet, J = 7.4 Hz, 2H) and 7.70 ppm (doublet, J = 5.5 Hz, 2H) . The compound demonstrates limited solubility in water but dissolves well in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
Synthesis Methodologies
Hofmann Rearrangement Approach
One of the most efficient synthetic routes to Fmoc-Dap-OH employs a Hofmann rearrangement starting from Fmoc-Asn-OH (Fmoc-protected asparagine). This approach offers high yield and scalability without requiring column chromatography for purification . The synthesis involves the following steps:
-
Reaction of Fmoc-Asn-OH (3.30 g, 9.31 mmol) with [bis(trifluoroacetoxy)iodo]benzene (6.05 g, 14.1 mmol) in a DMF-water mixture (2:1, 66 mL)
-
Addition of pyridine (1.60 mL, 19.9 mmol) after 15 minutes
-
Stirring at room temperature for 14 hours
-
Solvent removal under reduced pressure
-
Dissolution of the residue in water (50 mL) followed by acidification with concentrated HCl (1 mL)
-
Extraction with diethyl ether (4 × 30 mL)
-
Adjustment of the aqueous phase to pH 6 with 2 M NaOH solution
-
Collection of the precipitate by filtration, followed by washing with water, cold ethanol, and diethyl ether
-
Drying in vacuo to obtain Fmoc-Dap-OH as a beige powder (2.44 g, 80% yield)
This synthetic approach provides significant advantages over alternative methods, including atom efficiency, high yield, and the ability to scale up production without sacrificing purity.
Alternative Synthetic Routes
Applications in Peptide Chemistry
Solid-Phase Peptide Synthesis
Fmoc-Dap-OH serves as a valuable building block in solid-phase peptide synthesis (SPPS), particularly for creating peptides with specialized functions. The presence of the unprotected side chain amino group allows for diverse modifications, including:
-
Formation of branched peptide structures
-
Introduction of cross-linking elements
-
Creation of cyclic peptides through side chain connections
-
Attachment of various functional groups or labels
When used in peptide synthesis, the Fmoc group can be selectively removed under basic conditions (typically using piperidine in DMF), while leaving other protecting groups intact. This orthogonal protection strategy enables precise control over the sequential assembly of complex peptides.
Protected Derivatives for Specialized Applications
Various protected derivatives of Fmoc-Dap-OH have been developed to address specific requirements in peptide synthesis. These include:
-
Fmoc-Dap(Alloc)-OH: Features an allyloxycarbonyl (Alloc) protecting group on the side chain amino group, which can be selectively removed under mild conditions using palladium catalysts .
-
Fmoc-Dap(Boc)-OH: Incorporates a tert-butyloxycarbonyl (Boc) protecting group, which has been used as a protected lysine analog in structure-activity relationship studies and in the preparation of peptides with cyclic structures .
-
Fmoc-Dap(Adpoc)-OH: Contains an adamantyl-dimethylsilyloxycarbonyl (Adpoc) protecting group, which provides enhanced stability under certain reaction conditions.
These protected derivatives expand the utility of Fmoc-Dap-OH by offering additional options for selective deprotection during multistep peptide synthesis.
Research Applications and Findings
Cyclic Peptide Synthesis
Research has demonstrated that Fmoc-Dap-OH and its protected derivatives play essential roles in the synthesis of cyclic peptides. The side chain amino group of diaminopropionic acid provides an anchoring point for cyclization, leading to constrained peptides with enhanced stability and biological activity. For instance, Fmoc-Dap(Boc)-OH has been utilized to prepare peptides with cyclic structures, as reported by Akaji and Aimoto (2001) and García-Aranda et al. (2011) . These cyclic peptides often exhibit improved receptor binding and resistance to proteolytic degradation compared to their linear counterparts.
Ion-Selective Channels
Detailed research has shown that cyclic tetrapeptides synthesized using Fmoc-Dap(Boc)-OH can assemble into ion-selective channels, as demonstrated by Suga et al. (2012) . These peptide-based channels offer potential applications in membrane biology, drug delivery systems, and biosensors. The unique structural features of diaminopropionic acid residues contribute to the formation of well-defined channel architectures with selective ion transport capabilities.
Structure-Activity Relationship Studies
Fmoc-Dap(Boc)-OH has found application as a protected lysine analog in structure-activity relationship (SAR) studies, as reported by Naydenova et al. (2006) . This substitution allows researchers to investigate the impact of side chain length and flexibility on peptide conformation and biological activity. The reduced chain length of diaminopropionic acid compared to lysine provides valuable insights into spatial requirements for receptor binding and molecular recognition.
Data Analysis and Comparisons
Spectroscopic Data Table for Fmoc-Dap-OH
Comparative Analysis of Fmoc-Dap-OH Derivatives
*Note: The molecular formula and weight for Fmoc-Dap(Adpoc)-OH may require verification as there appears to be discrepancy in the source data.
Synthetic Yield Comparison
Future Research Directions
Development of Novel Protecting Groups
Future research could focus on developing new protecting groups for the side chain amino function of Fmoc-Dap-OH that offer enhanced selectivity and stability under various reaction conditions. These developments would further expand the utility of diaminopropionic acid in complex peptide synthesis.
Applications in Peptide Therapeutics
The unique structural features of peptides containing diaminopropionic acid residues suggest potential applications in peptide-based therapeutics. Future research might explore the use of Fmoc-Dap-OH and its derivatives in creating peptide drugs with improved pharmacokinetic properties, targeted delivery capabilities, and enhanced resistance to enzymatic degradation.
Self-Assembling Peptide Materials
The incorporation of diaminopropionic acid residues into peptide sequences could lead to novel self-assembling materials with applications in tissue engineering, drug delivery, and nanotechnology. The additional amino function provides opportunities for creating peptide networks with controlled architectures and functionalities.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume